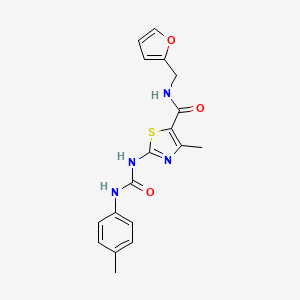

N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-11-5-7-13(8-6-11)21-17(24)22-18-20-12(2)15(26-18)16(23)19-10-14-4-3-9-25-14/h3-9H,10H2,1-2H3,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWCRJXMDUHJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

Urea Derivative Formation: The urea derivative is synthesized by reacting an isocyanate with an amine, in this case, p-tolylamine.

Final Coupling: The final step involves coupling the furan and thiazole intermediates with the urea derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the furan and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

Biological Research: Used as a probe to study enzyme mechanisms and protein interactions.

Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Carboxamide Derivatives

Key Observations :

- Thiazole Core Modifications: The target compound’s 4-methyl and 2-ureido-p-tolyl groups distinguish it from analogs like 3k (pyridinyl at thiazole-2) and compound 2 (methylamino at thiazole-2) . Methyl groups enhance lipophilicity, while ureido-p-tolyl may improve target binding via hydrogen bonding and hydrophobic interactions.

- Carboxamide Substituents : The furan-2-ylmethyl group in the target compound contrasts with 3k’s 3-methoxyphenyl (electron-donating) and compound 22a’s nitrofuran (electron-withdrawing) . Furan’s aromaticity may balance solubility and binding affinity.

- Ureido vs. sulfonamide’s acidity).

Table 2: Activity Comparison of Thiazole Derivatives

Key Observations :

- Thiazole-hydrazide derivatives (e.g., 7b) exhibit potent cytotoxicity, but the target compound’s ureido-furan system may reduce off-target effects compared to hydrazides .

- Sulfonamide-thiazole hybrids (compound 2) highlight the versatility of thiazole cores in enzyme inhibition, suggesting the target compound could be optimized for similar targets .

Comparison with Analogs :

- Compound 3k uses a pyridinyl-thiazole core synthesized via Suzuki coupling, differing from the target’s urea-based linkage.

Biological Activity

N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, a furan ring, and a urea derivative, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antimycobacterial properties, making it a candidate for further research in infectious diseases .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the thiazole compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming conventional antibiotics like Ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 6 | S. epidermidis | 4 |

| Compound 1 | E. coli | 0.5 |

| Compound 2 | S. aureus | 1 |

Cytotoxicity Studies

Cytotoxicity evaluations were performed using human cancer cell lines compared to normal cell lines (HaCaT). The results indicated that:

- The compound exhibited low cytotoxicity against normal cells while showing promising anti-cancer activity against specific cancer cell lines.

- The IC50 values for certain derivatives were below those of reference drugs like Doxorubicin, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Study on Antitumor Activity : A study analyzed the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications at specific positions significantly influenced cytotoxic activity against various cancer cell lines. Compounds with electron-donating groups at strategic positions demonstrated enhanced potency .

- In Silico Pharmacological Predictions : Computational modeling and docking studies have been employed to predict the binding affinity of the compound to target enzymes, providing insights into its potential as a lead compound in drug discovery .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | Phenyl group instead of p-tolyl | Moderate antimicrobial activity |

| N-(furan-2-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide | Meta-tolyl group | Lower cytotoxicity |

These comparisons reveal that subtle changes in structure can significantly impact biological activity, emphasizing the importance of SAR studies in drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(furan-2-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization to form the thiazole core. For example, α-haloketones or thiourea derivatives are used to construct the thiazole ring, followed by urea linkage formation via isocyanate coupling. Reactions are often conducted under inert atmospheres (argon/nitrogen) to prevent oxidation. Purification via recrystallization (ethanol or ethyl acetate) is critical for isolating high-purity products .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. Infrared (IR) spectroscopy validates functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry for crystalline derivatives .

Q. What initial biological screening approaches are used to evaluate its activity?

- Methodological Answer : Preliminary assays include:

- Anticancer : NCI-60 cell line screening (e.g., melanoma, breast cancer).

- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

Positive controls (e.g., doxorubicin for cytotoxicity) and solvent-blank normalization are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer : Systematic substitution of functional groups (e.g., p-tolyl urea, furan methyl) is analyzed. For example:

Q. What computational methods aid in identifying biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., binding to EGFR or COX-2).

- Pharmacophore Modeling : Maps essential features (e.g., hydrogen bond donors in urea for kinase inhibition).

- QSAR : Correlates logP, polar surface area, and IC₅₀ values to predict activity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ reproducibility).

- Metabolic Stability Tests : Use liver microsomes to assess degradation.

- Orthogonal Assays : Validate enzyme inhibition via SPR or ITC .

Q. What strategies optimize reaction yields and selectivity during synthesis?

- Methodological Answer :

- Catalyst Screening : Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura).

- Solvent Optimization : DMF for polar intermediates, toluene for reflux.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) to suppress side reactions.

Yields >70% are achievable with HPLC-guided purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.